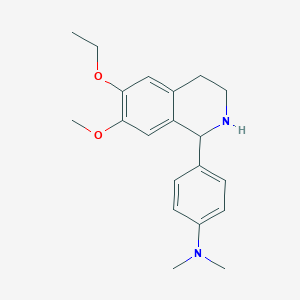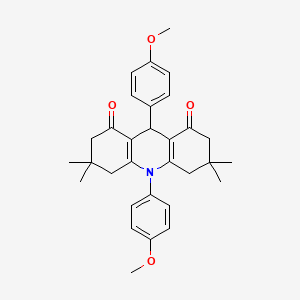![molecular formula C11H13N3O2 B6088558 [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol, also known as MPTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and catalysis.
Mechanism of Action
The mechanism of action of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins involved in various biological processes. For example, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell death. [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to have both biochemical and physiological effects. Biochemically, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to alter the expression of specific genes involved in various biological processes such as cell cycle regulation and apoptosis. Physiologically, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been shown to induce cell death in cancer cells and inhibit the growth of bacterial and fungal cells.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity compared to other compounds with similar activities. However, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has some limitations such as its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol may not be effective against all types of cancer cells or bacterial and fungal strains.
Future Directions
There are several future directions for the research and development of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol. One area of interest is the optimization of the synthesis method to produce [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol with even higher yields and purity. Another area of interest is the investigation of the potential applications of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the use of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol as a building block for the synthesis of new materials with unique properties is an area of potential future research. Overall, the potential applications of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol in various fields make it a promising compound for future research and development.
Synthesis Methods
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol can be synthesized through a two-step reaction process involving the reaction of 4-methylphenyl hydrazine with propargyl alcohol, followed by the addition of sodium azide and copper (I) bromide. The final product is obtained through purification using column chromatography. This synthetic method has been optimized to produce high yields of [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol with good purity.
Scientific Research Applications
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticancer, antibacterial, and antifungal activities. [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has also been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques. Additionally, [1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and conductivity.
properties
IUPAC Name |
[5-(hydroxymethyl)-1-(4-methylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXKFHZNUHWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
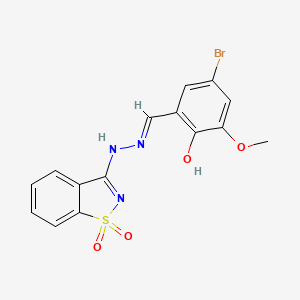
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
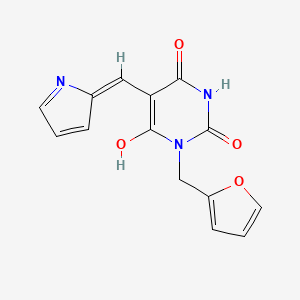
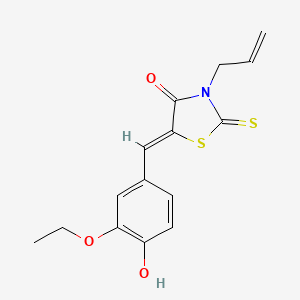
![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)
